
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one, also known as IA-3 or ENMD-1198, is a synthetic steroidal compound that has been studied for its potential therapeutic applications in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme 17β-hydroxysteroid dehydrogenase, which is involved in the synthesis of estrogen. This inhibition leads to a decrease in estrogen levels, which can inhibit the growth of estrogen-dependent tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis, or programmed cell death, in these cells. This compound has also been found to have anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients and oxygen.
Advantages and Limitations for Lab Experiments
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one has a number of advantages as a research tool. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in scientific research. It has also been shown to have potent anti-cancer properties, making it a promising candidate for the development of new cancer treatments.
However, there are also some limitations to the use of this compound in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. In addition, this compound is not currently approved for use in humans, meaning that any studies involving the compound must be conducted in animal models or in vitro.
Future Directions
There are a number of future directions for research on 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one. One area of focus is the development of new cancer treatments based on the compound. Researchers are also interested in exploring the potential use of this compound in the treatment of other diseases, including osteoporosis and Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one is synthesized through a multi-step process that involves the conversion of diosgenin, a natural plant steroid, into the final product. The synthesis method has been optimized to achieve high yields and purity of this compound, making it suitable for use in scientific research.
Scientific Research Applications
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one has been studied extensively for its potential therapeutic applications in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been found to have anti-angiogenic properties. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of other diseases, including osteoporosis and Alzheimer's disease.
properties
CAS RN |
145430-54-2 |
|---|---|
Molecular Formula |
C21H25IO2 |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-17-(2-iodoethynyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H25IO2/c1-19-8-5-15(23)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20,24)11-12-22/h3-4,13,16-18,24H,5-10H2,1-2H3/t16-,17+,18+,19+,20+,21-/m1/s1 |
InChI Key |
OLSDNCSWCHMJEW-SJFWLOONSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#CI)O)C |
SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C#CI)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C#CI)O)C |
Other CAS RN |
145430-54-2 |
synonyms |
17-(2-iodoethynyl)androsta-4,6-dien-17-ol-3-one 17-IEY-ADOO 17alpha-(2-iodoethynyl)androsta-4,6-dien-17beta-ol-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
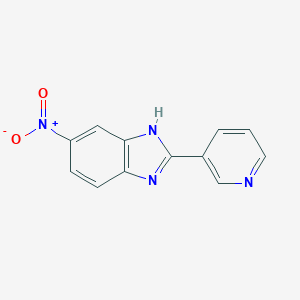
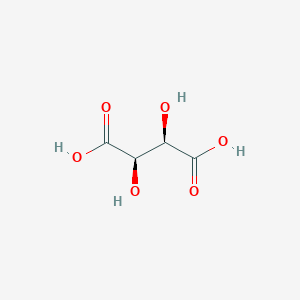
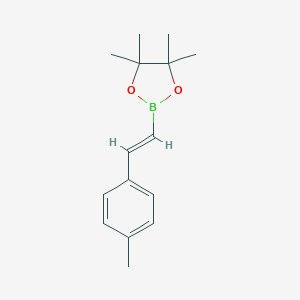
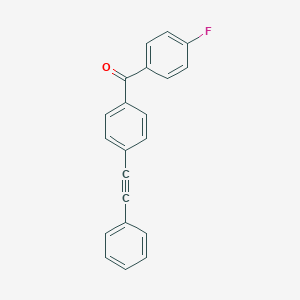
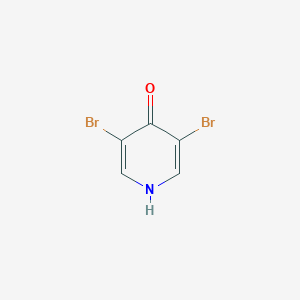
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)

![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)

